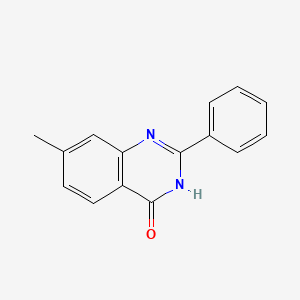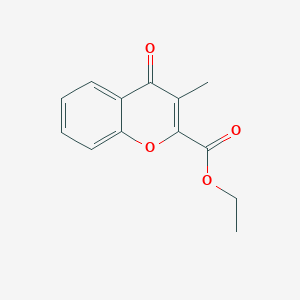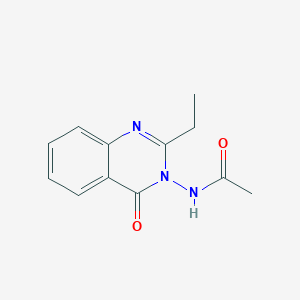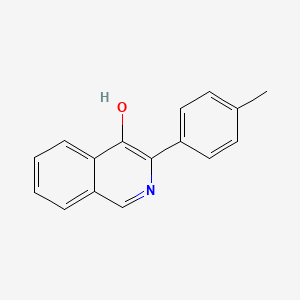![molecular formula C13H19N3O B11875440 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- CAS No. 646056-10-2](/img/structure/B11875440.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is a complex organic compound that features a spirocyclic structure with a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane typically involves the formation of the spirocyclic core followed by the introduction of the methoxypyridine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The methoxypyridine group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can yield a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(5-methoxypyridin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can interact with aromatic residues in the active site of an enzyme, while the spirocyclic structure can provide steric hindrance that affects the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(4-Methoxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a different substitution pattern on the pyridine ring.
7-(5-Hydroxypyridin-3-yl)-1,7-diazaspirononane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
7-(5-Methoxypyridin-3-yl)-1,7-diazaspirononane is unique due to its specific substitution pattern and the presence of both a spirocyclic structure and a methoxypyridine moiety. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
646056-10-2 |
|---|---|
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3 |
InChI-Schlüssel |
UGDSYGHDYFSOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)N2CCC3(C2)CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)


![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)





![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)

